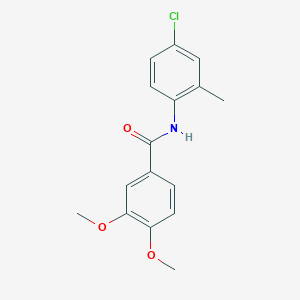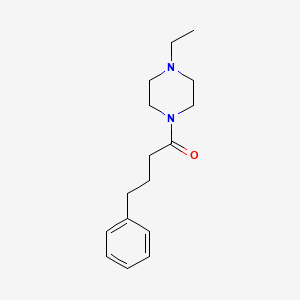![molecular formula C20H18N4O B6059966 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B6059966.png)
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, also known as MIH, is a synthetic compound that has shown potential in various scientific research applications. MIH belongs to the family of indole-based compounds and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, it has been suggested that 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide may exert its effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to improve cognitive function and protect neurons against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, low cost, and potential for use in various scientific research applications. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. First, further studies are needed to elucidate the mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. Second, the potential of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation needs to be explored further. Third, the development of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide analogs with improved pharmacological properties is warranted. Fourth, the potential toxicity of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide at high concentrations needs to be further investigated. Finally, the development of novel methods for the synthesis of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide and its analogs is an area of future research.
Conclusion:
In conclusion, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is a synthetic compound that has shown potential in various scientific research applications. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods and has exhibited anti-proliferative, neuroprotective, and anti-inflammatory activities. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility and low cost. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, including the elucidation of its mechanism of action, the exploration of its therapeutic potential, and the development of novel synthetic methods and analogs.
Méthodes De Synthèse
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods, including the condensation of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of acetic acid and refluxing the reaction mixture for several hours. Another method involves the reaction of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of p-toluenesulfonic acid and refluxing the reaction mixture for several hours. Both methods yield 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a yellow solid.
Applications De Recherche Scientifique
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also exhibited anti-inflammatory activity in animal models of inflammation.
Propriétés
IUPAC Name |
1-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-16(14-7-3-5-9-18(14)22-13)11-21-23-20(25)17-12-24(2)19-10-6-4-8-15(17)19/h3-12,22H,1-2H3,(H,23,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADRUCFKFNXAA-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-indole-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)

![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)

![1-(2-methoxyethyl)-N-[2-(3-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059930.png)
![N-(3,4-dichlorophenyl)-2-[(2-furylmethyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6059943.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B6059958.png)
![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)

![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)